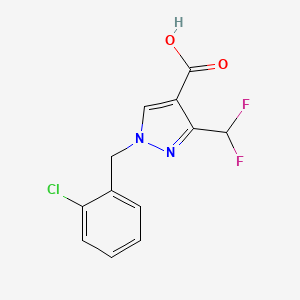
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Chlorbenzyl-Gruppe, einer Difluormethyl-Gruppe und eines Pyrazolrings gekennzeichnet ist.
Vorbereitungsmethoden
Die Synthese von 1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden.
Einführung der Chlorbenzyl-Gruppe: Die Chlorbenzyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Chlorbenzylhalogenid mit dem Pyrazolderivat reagiert.
Addition der Difluormethyl-Gruppe: Die Difluormethyl-Gruppe wird unter spezifischen Reaktionsbedingungen unter Verwendung von Difluormethylierungsmitteln eingebaut.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu verbessern, wobei häufig Katalysatoren und kontrollierte Reaktionsumgebungen eingesetzt werden.
Analyse Chemischer Reaktionen
1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können die Verbindung in Abhängigkeit von den verwendeten Reagenzien in Alkohole oder Amine umwandeln.
Substitution: Die Chlorbenzyl-Gruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumpermanganat für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und Natriumhydroxid für die nucleophile Substitution. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den eingesetzten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme, Rezeptoren oder andere Proteine hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorbenzyl)-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(2-Chlorbenzyl)-1H-benzimidazol-2-thiol: Diese Verbindung teilt die Chlorbenzyl-Gruppe, hat aber einen Benzimidazolring anstelle eines Pyrazolrings.
2-{[1-(2-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzyliden)acetohydrazid: Diese Verbindung enthält ebenfalls eine Chlorbenzyl-Gruppe, hat aber eine komplexere Struktur mit zusätzlichen funktionellen Gruppen.
Biologische Aktivität
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory and anticancer properties, as well as its synthesis and pharmacological profiles.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C12H10ClF2N2O2
- Molecular Weight : 286.67 g/mol
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selective COX-2 inhibition with an index of 8.22, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies indicated that this compound inhibited cell proliferation in several cancer types, including lung and colon cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction between difluoromethyl ketones and hydrazine derivatives.
- Carboxylation : Introduction of the carboxylic acid group through oxidation or direct carboxylation methods.
Data Table: Biological Activities Overview
Eigenschaften
Molekularformel |
C12H9ClF2N2O2 |
|---|---|
Molekulargewicht |
286.66 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChI-Schlüssel |
PCUOJLLZJBBISR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















